molecular formula C11H13NO5 B1404189 (2S,3S)-2,3-dihydroxy-3-[(2-methylphenyl)carbamoyl]propanoic acid CAS No. 1228803-95-9

(2S,3S)-2,3-dihydroxy-3-[(2-methylphenyl)carbamoyl]propanoic acid

Cat. No.: B1404189
CAS No.: 1228803-95-9
M. Wt: 239.22 g/mol
InChI Key: ASZNCWJSVYVYMC-IUCAKERBSA-N
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Description

(2S,3S)-2,3-dihydroxy-3-[(2-methylphenyl)carbamoyl]propanoic acid is an organic compound with significant interest in various scientific fields. This compound features a dihydroxypropanoic acid backbone with a 2-methylphenyl carbamoyl group attached. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2,3-dihydroxy-3-[(2-methylphenyl)carbamoyl]propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylphenyl isocyanate and dihydroxypropanoic acid.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a solvent like dichloromethane and a catalyst such as triethylamine.

    Purification: The product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and advanced purification methods.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-2,3-dihydroxy-3-[(2-methylphenyl)carbamoyl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The carbamoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

(2S,3S)-2,3-dihydroxy-3-[(2-methylphenyl)carbamoyl]propanoic acid has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activity, including enzyme inhibition and interaction with biomolecules.

    Medicine: Research explores its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (2S,3S)-2,3-dihydroxy-3-[(2-methylphenyl)carbamoyl]propanoic acid exerts its effects involves its interaction with specific molecular targets. The hydroxyl and carbamoyl groups play crucial roles in binding to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    (2S,3S)-2,3-dihydroxy-3-[(2-chlorophenyl)carbamoyl]propanoic acid: Similar structure but with a chlorine atom instead of a methyl group.

    (2S,3S)-2,3-dihydroxy-3-[(2-nitrophenyl)carbamoyl]propanoic acid: Contains a nitro group, which significantly alters its reactivity and biological activity.

Uniqueness

The presence of the 2-methylphenyl group in (2S,3S)-2,3-dihydroxy-3-[(2-methylphenyl)carbamoyl]propanoic acid imparts unique chemical properties, such as increased hydrophobicity and specific steric effects, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

(2S,3S)-2,3-dihydroxy-4-(2-methylanilino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO5/c1-6-4-2-3-5-7(6)12-10(15)8(13)9(14)11(16)17/h2-5,8-9,13-14H,1H3,(H,12,15)(H,16,17)/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASZNCWJSVYVYMC-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(C(C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NC(=O)[C@H]([C@@H](C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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